Foslinanib

Oncology Drug Discovery TRAP1 Inhibition

Foslinanib (TRX-818, CVM-1118) is a phosphoric ester prodrug converting to active metabolite CVM-1125, a first-in-class TRAP1 inhibitor. It uniquely targets vasculogenic mimicry (VM), a resistance mechanism to anti-VEGF therapies. Validated for biomarker-driven research (STK11/NF2 mutations) and NET xenograft models. Essential for VM pathway and mitochondrial chaperone studies.

Molecular Formula C16H13FNO6P
Molecular Weight 365.25 g/mol
CAS No. 1256037-60-1
Cat. No. B607536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoslinanib
CAS1256037-60-1
SynonymsFoslinanib;  Foslinanibum
Molecular FormulaC16H13FNO6P
Molecular Weight365.25 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O
InChIInChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22)
InChIKeyZDWFMAHQGDEALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Foslinanib (CVM-1118) for Oncology & Vasculogenic Mimicry Research


Foslinanib (TRX-818, CVM-1118) is a phosphoric ester prodrug from the 2-phenyl-4-quinolone class [1] that converts in vivo to its active metabolite, CVM-1125, to target the mitochondrial chaperone TNF Receptor-Associated Protein 1 (TRAP1) [2]. As a first-in-class inhibitor of vasculogenic mimicry (VM) [3], it addresses a mechanism of tumor perfusion that is unresponsive to conventional angiogenesis inhibitors.

Foslinanib Procurement Guide: Why a TRAP1 Inhibitor Is Not Interchangeable with a Standard Antiangiogenic


Foslinanib is mechanistically distinct from VEGF/VEGFR pathway inhibitors (e.g., sunitinib, axitinib) and other anti-angiogenic agents. Its active metabolite, CVM-1125, directly binds and inhibits TRAP1, which destabilizes HIF-1α and specifically ablates the tumor's ability to form its own vascular-like channels (VM) [1]. This is a resistance mechanism that traditional anti-angiogenic therapies do not address; studies show that cancer cells upregulate VM in response to VEGF-pathway blockade, rendering those drugs ineffective [2]. Furthermore, foslinanib has defined predictive biomarkers (STK11/NF2 mutations) that are not applicable to its class-level comparators [3], and it is the only VM inhibitor in Phase 2 clinical development.

Foslinanib (CVM-1118) Differential Evidence vs. Anti-Angiogenic Comparators


Foslinanib's Active Metabolite CVM-1125 Demonstrates Nanomolar Potency Across the NCI-60 Panel

In the NCI 60 cancer cell line screen, foslinanib's active metabolite, CVM-1125, demonstrated growth inhibition in the nanomolar range, with 87% of tested cell lines having an average GI50 value of <100 nM [1]. This indicates broad, high-potency activity against a diverse set of human cancers.

Oncology Drug Discovery TRAP1 Inhibition

Foslinanib's Potent Antiproliferative Activity Across Nine Human Cancer Cell Lines

A head-to-head comparison of IC50 values between the prodrug CVM-1118 and its active metabolite CVM-1125 in nine distinct human cancer cell lines showed potent antiproliferative activity for both compounds [1]. The IC50 values for both compounds were consistently in the low nanomolar range, with CVM-1125 demonstrating a numerically lower (more potent) IC50 in several cell lines, including A549, DU-145, HT-29, and Mia PaCa-2.

Cancer Cell Lines IC50 Drug Screening

Foslinanib Is the First TRAP1 Inhibitor in Phase 2 Development for Advanced Neuroendocrine Tumors

Foslinanib is under investigation in a Phase 2 clinical trial (NCT03600233) for patients with advanced neuroendocrine tumors [1]. This is a significantly more advanced stage of clinical development compared to other publicly known TRAP1 inhibitors, which are largely in preclinical or early discovery phases.

Neuroendocrine Tumors Phase 2 Clinical Development

Foslinanib Has Defined Predictive Biomarkers (STK11/NF2) Not Associated with Standard Antiangiogenics

Whole-genome CRISPR knockout screening identified loss-of-function mutations in STK11 and NF2 as biomarkers for heightened sensitivity to foslinanib [1]. This is a unique pharmacogenomic signature not reported for other anti-angiogenic agents like sunitinib or bevacizumab, which are used in similar clinical indications.

Biomarkers STK11 NF2 Patient Selection

Foslinanib Applications: From Vasculogenic Mimicry Research to Clinical Biomarker Studies


Investigating Vasculogenic Mimicry (VM) as a Resistance Mechanism to Antiangiogenic Therapy

Foslinanib (or its active metabolite CVM-1125) is the ideal tool compound for studying VM in vitro and in vivo. Given its proven ability to inhibit VM formation at low nanomolar concentrations [1], it can be used in tube formation assays on Matrigel to dissect the molecular pathways of VM. This is particularly relevant for researchers studying resistance to anti-VEGF therapies, where VM is a known escape mechanism.

Developing TRAP1-Directed Mitochondrial Apoptosis Assays

As a validated, potent TRAP1 inhibitor, CVM-1125 serves as a critical positive control for developing new assays for TRAP1 activity and mitochondrial dysfunction. Its mechanism of reducing succinate levels and destabilizing HIF-1α [1] provides a clear readout for target engagement. This is essential for groups screening for novel TRAP1 inhibitors or studying mitochondrial chaperone biology.

Clinical Trial Design for STK11/NF2-Mutant Tumors

For CROs and academic labs designing early-phase oncology trials, foslinanib offers a rare opportunity for biomarker-driven patient selection. The established sensitivity of STK11 and NF2 mutant cells to foslinanib [2] allows for a focused clinical development program in specific patient populations, such as those with non-small cell lung cancer (NSCLC) harboring STK11 mutations, a group with limited targeted therapy options.

In Vivo Efficacy Studies in Neuroendocrine Tumor (NET) Models

Foslinanib has demonstrated significant preclinical activity in pancreatic neuroendocrine tumor (PNET) animal models and is in Phase 2 trials for NETs [3]. Researchers can confidently use foslinanib in established NET xenograft or patient-derived xenograft (PDX) models to evaluate combination strategies or explore mechanisms of sensitivity and resistance in this disease setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foslinanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.